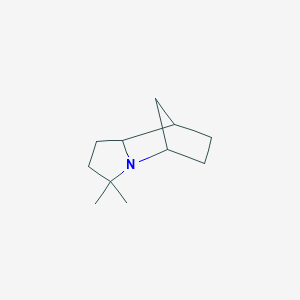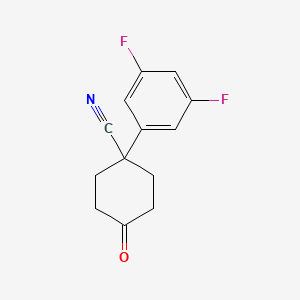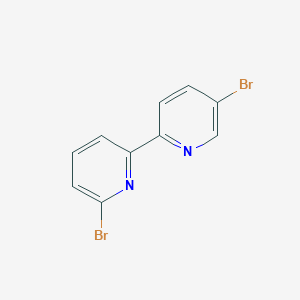
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of multiple fluorine atoms, which can significantly influence its chemical behavior and interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps often include:
Formation of the cyclopentanol ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the difluoroethyl group: This step usually involves the use of difluoroethylating agents under controlled conditions.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction conditions and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclopentanone derivatives, while reduction can produce various amine compounds.
Aplicaciones Científicas De Investigación
2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound’s unique properties make it useful in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms can enhance binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1S)-1-amino-2,2-difluoroethyl]benzonitrile hydrochloride
- 2,2-Difluoro-1-methylcyclopropylamine hydrochloride
Uniqueness
Compared to similar compounds, 2-(1-Amino-2,2-difluoroethyl)-4,4-difluorocyclopentanol hydrochloride stands out due to its unique cyclopentanol ring structure and multiple fluorine substitutions. These features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C7H12ClF4NO |
|---|---|
Peso molecular |
237.62 g/mol |
Nombre IUPAC |
2-(1-amino-2,2-difluoroethyl)-4,4-difluorocyclopentan-1-ol;hydrochloride |
InChI |
InChI=1S/C7H11F4NO.ClH/c8-6(9)5(12)3-1-7(10,11)2-4(3)13;/h3-6,13H,1-2,12H2;1H |
Clave InChI |
KFVQCZZBYQXRLC-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CC1(F)F)O)C(C(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


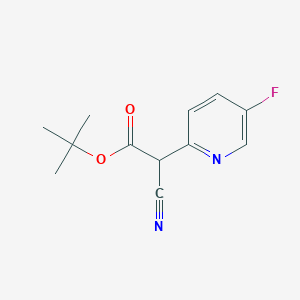
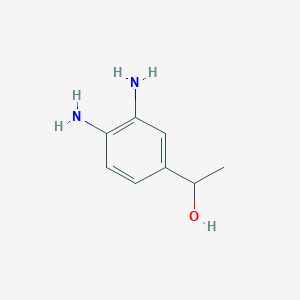
![3-Methyl-N-(4-(trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B15245068.png)
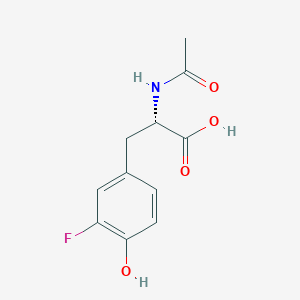
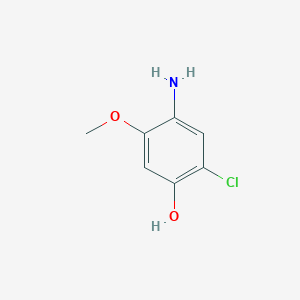
![2,4,9,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaene](/img/structure/B15245086.png)
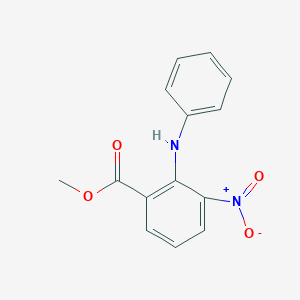
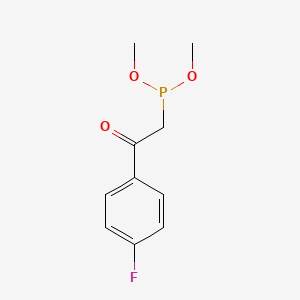

![5-Amino-7-benzyl-2-chloro-6,7,8,9-tetrahydropyrido[2,3-B][1,6]naphthyridine-3-carbonitrile](/img/structure/B15245127.png)
